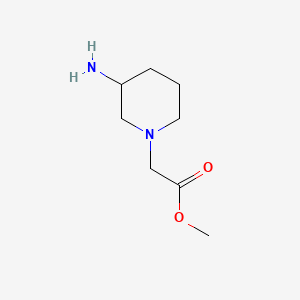

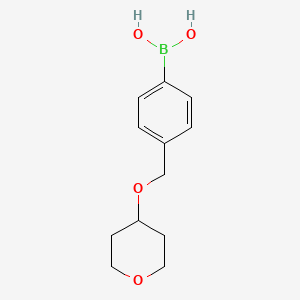

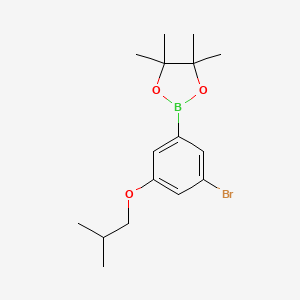

![molecular formula C7H4BrFN2 B572851 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1207625-29-3](/img/structure/B572851.png)

5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine

Vue d'ensemble

Description

1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound . It’s a major category of compounds that show a wide range of biological activities . The compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine was obtained by a one-step substitution reaction .

Synthesis Analysis

1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as potent fibroblast growth factor receptor inhibitors . The structure of the compound was confirmed by 1H NMR, 13C NMR, FTIR, and X-ray diffraction .

Molecular Structure Analysis

In the crystal structure of a related compound, 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, fused six-membered pyridine and five-membered pyrrole rings form the essentially planar aza-indole skeleton .

Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 .

Applications De Recherche Scientifique

Inhibition du FGFR pour la thérapie du cancer

La famille des récepteurs du facteur de croissance des fibroblastes (FGFR) joue un rôle crucial dans la prolifération cellulaire, la migration et l'angiogenèse. L'activation anormale de la signalisation FGFR est associée à plusieurs cancers, notamment le cancer du sein, du poumon, de la prostate, de la vessie et du foie. Les chercheurs ont développé une série de dérivés de 1H-pyrrolo[2,3-b]pyridine ciblant les FGFR1, 2 et 3. Parmi ceux-ci, le composé 4h a démontré une activité inhibitrice puissante du FGFR, ce qui en fait un composé prometteur pour la thérapie du cancer .

Intermédiaire de synthèse pour les inhibiteurs de protéine kinase

Le 5-bromo-1H-pyrrolo[2,3-b]pyridine sert d'intermédiaire de synthèse pour les inhibiteurs de protéine kinase à base d'azaindole. Ces inhibiteurs sont essentiels pour moduler l'activité des protéine kinases, qui joue un rôle critique dans les voies de signalisation cellulaire .

Sondes fluorescentes et agents d'imagerie

Les chercheurs ont modifié les dérivés de pyrrolo[2,3-b]pyridine pour créer des sondes fluorescentes pour l'imagerie cellulaire. Ces sondes permettent la visualisation de processus cellulaires spécifiques et d'interactions moléculaires.

En résumé, le 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine est prometteur dans divers domaines, de la thérapie du cancer à la science des matériaux. Sa structure unique et ses activités biologiques en font un composé intéressant pour une exploration et un développement plus poussés . Si vous avez besoin de plus d'informations ou d'applications supplémentaires, n'hésitez pas à demander! 😊

Mécanisme D'action

Target of Action

The primary target of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits FGFR1, 2, and 3 . It has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .

Biochemical Pathways

The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of downstream signaling includes RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is mentioned that a compound with a low molecular weight would be an appealing lead compound, which is beneficial to the subsequent optimization . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The compound exhibits potent FGFR inhibitory activity, with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively . In vitro, it inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Action Environment

It is known that the fgfr1–4 isoforms are found across various tissue types and expressed to different extents under varying conditions , suggesting that the tissue environment could influence the compound’s action.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridineuoro-1H-pyrrolo[2,3-b]pyridine for lab experiments is its versatility. It can be used as a starting material for the synthesis of a wide range of compounds, including biologically active compounds. Additionally, it is relatively easy to synthesize and is commercially available. The main limitation of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridineuoro-1H-pyrrolo[2,3-b]pyridine is its low solubility in water. Additionally, its mechanism of action is not completely understood, so it is difficult to predict its effects.

Orientations Futures

There are a number of possible future directions for the use of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridineuoro-1H-pyrrolo[2,3-b]pyridine. These include further research into its mechanism of action and its effects on gene expression and protein synthesis. Additionally, it could be used in the development of new drugs and materials, as well as in the synthesis of

Méthodes De Synthèse

5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridineuoro-1H-pyrrolo[2,3-b]pyridine can be synthesized through a variety of methods. One method involves the reaction of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridineuoro-1H-pyrrole with ethyl bromoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through an S N 2 mechanism, resulting in the formation of the desired product. Alternatively, 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridineuoro-1H-pyrrolo[2,3-b]pyridine can be synthesized from the reaction of ethyl bromoacetate with 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridineuoro-1H-pyrrole in the presence of a base such as sodium hydride. The reaction proceeds through an S N 2 mechanism, resulting in the formation of the desired product.

Analyse Biochimique

Biochemical Properties

5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been found to interact with fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways involved in cell proliferation, differentiation, and survival . The compound binds to the tyrosine kinase domain of FGFRs, inhibiting their activity and thereby modulating downstream signaling pathways. This interaction is crucial for its potential therapeutic applications in cancer treatment, where abnormal FGFR signaling is often implicated .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It also significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-metastatic agent . Additionally, this compound influences cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of FGFRs. The compound binds to the ATP-binding site of the tyrosine kinase domain, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways . This inhibition leads to a decrease in cell proliferation signals and an increase in pro-apoptotic signals, thereby exerting its anti-cancer effects. The presence of bromine and fluorine atoms enhances the binding affinity and specificity of the compound for FGFRs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under harsh conditions . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and behavioral changes have been observed . These findings underscore the importance of optimizing dosage to balance efficacy and safety in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall pharmacological profile of the compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target cells . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy and specificity .

Propriétés

IUPAC Name |

5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVFZSYKDIQJSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC(=C(C=C21)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70736384 | |

| Record name | 5-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1207625-29-3 | |

| Record name | 5-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

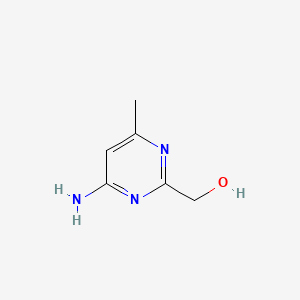

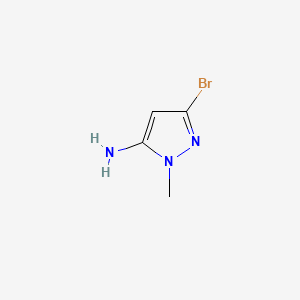

![3-chloro-N-((S)-1-(1,3-dioxoisoindolin-2-yl)-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-4-isopropoxybenzaMide](/img/structure/B572784.png)